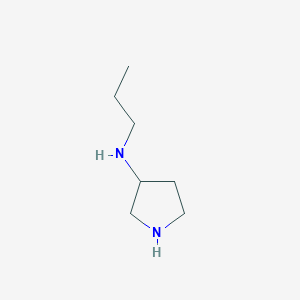

N-propylpyrrolidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

N-propylpyrrolidin-3-amine |

InChI |

InChI=1S/C7H16N2/c1-2-4-9-7-3-5-8-6-7/h7-9H,2-6H2,1H3 |

InChI Key |

SYVFICHTUJLWRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1CCNC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Propylpyrrolidin 3 Amine and Analogous Pyrrolidine Derivatives

Stereoselective Synthesis Strategies for Chiral Pyrrolidine (B122466) Cores

The creation of chiral pyrrolidine cores with precise control over stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals. Various strategies have been developed to achieve this, primarily revolving around chiral pool synthesis and asymmetric catalysis.

Chiral Pool Approaches and Asymmetric Catalysis in Pyrrolidine Ring Construction

Chiral pool synthesis utilizes readily available, enantiopure natural products such as amino acids, carbohydrates, and terpenes as starting materials. wikipedia.orgmdpi.com For instance, (R)- and (S)-aspartic acid can serve as precursors for the synthesis of 3-pyrrolidinylisoxazoles, demonstrating the utility of the chiral pool in generating stereochemically defined pyrrolidine derivatives. nih.gov This approach leverages the inherent chirality of the starting material to introduce stereocenters into the target molecule.

Asymmetric catalysis, on the other hand, employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. A variety of organocatalytic strategies have been developed for the asymmetric synthesis of polysubstituted pyrrolidines. unibo.it These methods often involve [3+2] cycloaddition reactions, which are powerful for constructing the five-membered pyrrolidine ring with high stereocontrol. acs.org For example, the reaction of azomethine ylides with alkenes, catalyzed by chiral complexes, can produce highly functionalized and stereoisomerically pure pyrrolidines. acs.org The choice of catalyst, such as those based on silver or other transition metals, can influence the regio- and diastereoselectivity of the cycloaddition. acs.org

| Strategy | Description | Starting Materials | Key Advantages |

| Chiral Pool Synthesis | Utilizes naturally occurring enantiopure compounds. | Amino acids (e.g., aspartic acid), carbohydrates, terpenes. wikipedia.orgmdpi.com | Inherent chirality, well-defined stereocenters. |

| Asymmetric Catalysis | Employs chiral catalysts to induce enantioselectivity. | Prochiral substrates (e.g., imines, alkenes). | High enantiomeric excess, catalytic efficiency. |

Enantioselective Functionalization and Derivatization

Beyond the construction of the pyrrolidine ring, the enantioselective functionalization of a pre-existing pyrrolidine scaffold is a crucial strategy for accessing a diverse range of derivatives. This can involve the introduction of substituents at various positions on the ring with control over the stereochemistry.

One powerful approach is the enantioselective α-C–H functionalization of cyclic amines. rochester.edu Biocatalytic strategies, using engineered enzymes such as cytochrome P450s, have been developed for the carbene transfer reaction with diazo compounds, leading to the formation of α-functionalized pyrrolidines with high stereoselectivity. rochester.edu This method allows for the direct and efficient modification of the pyrrolidine core.

Furthermore, a one-pot photo-enzymatic cascade process has been reported for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. rsc.org This innovative approach combines a light-driven C–N cross-coupling reaction with biocatalytic carbene transfer to produce chiral α-functionalized phenylpyrrolidine compounds with excellent stereoselectivity. rsc.org

Functionalization and Diversification Approaches for the N-Propylpyrrolidin-3-amine Scaffold

Once the core pyrrolidine structure is established, further functionalization can be carried out to introduce the N-propyl group and other desired substituents, leading to a library of analogues for structure-activity relationship studies.

N-Alkylation and Acylation Reactions on the Pyrrolidine Nitrogen

N-alkylation is a fundamental transformation for introducing the propyl group onto the pyrrolidine nitrogen. Traditional methods often involve the use of alkyl halides. wikipedia.org More sustainable and "green" approaches are increasingly favored, such as the N-alkylation of amines with alcohols, where water is the only byproduct. wikipedia.orgrsc.org This "hydrogen borrowing" or "hydrogen auto-transfer" strategy is an atom-economical process. rsc.org Catalytic systems based on transition metals like iridium and ruthenium have proven effective for these transformations. acs.orgnih.gov

N-acylation is another important reaction for modifying the pyrrolidine nitrogen, often used for the introduction of protecting groups or for the synthesis of amide derivatives. bath.ac.ukresearchgate.net Green chemistry approaches for N-acylation include the use of water as a solvent and leveraging benzotriazole (B28993) chemistry for efficient amide bond formation. nih.gov Continuous-flow processes using acetonitrile (B52724) as a safe acetylating agent over an alumina (B75360) catalyst also represent a greener alternative to traditional methods that use hazardous reagents like acetic anhydride (B1165640) or acetyl chloride. nih.gov

| Reaction | Reagents/Conditions | Key Features |

| N-Alkylation | Propanol (B110389), transition metal catalyst (e.g., Ir, Ru) acs.orgnih.gov | "Hydrogen borrowing" mechanism, atom-economical, water as byproduct. rsc.org |

| N-Acylation | Acylating agent (e.g., acylbenzotriazoles), water nih.gov | Mild conditions, high yields, environmentally friendly. |

Regioselective Substitution and C-H Functionalization of the Pyrrolidine Ring

Directing group-assisted C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents onto the pyrrolidine ring. This strategy allows for the activation of otherwise unreactive C-H bonds at specific positions. For instance, in quinolines, the nitrogen atom can act as an embedded directing group to guide functionalization to the C2 or C8 positions. mdpi.com Similar principles can be applied to pyrrolidine derivatives, where a directing group can be temporarily installed to control the site of reaction.

Recent advances have enabled the enantioselective α-C–H functionalization of cyclic amines through biocatalysis, providing a direct route to chiral substituted pyrrolidines. rochester.edu These enzymatic methods offer high levels of stereocontrol and can be applied to complex molecules. rochester.edu

Sustainable Synthesis and Green Chemistry Innovations for Propyl Amines

The principles of green chemistry are increasingly being integrated into the synthesis of amines, including propyl amines. google.com The goal is to develop processes that are more environmentally benign, safer, and more efficient.

Key green chemistry strategies for amine synthesis include:

Catalytic N-alkylation with alcohols: As mentioned earlier, this method avoids the use of stoichiometric amounts of hazardous alkylating agents and produces only water as a byproduct. rsc.org

Hydroamination: The direct addition of an amine to an alkene is a highly atom-economical method for forming C-N bonds. wikipedia.org

Use of renewable resources: The synthesis of amines from bio-based precursors is a growing area of research, aiming to reduce reliance on fossil fuels. rsc.org

Microwave-assisted synthesis: Microwave irradiation can often accelerate reaction times and improve yields in amine alkylation reactions, contributing to a more efficient process. researchgate.net

The development of catalysts based on earth-abundant and non-toxic metals is also a key focus in green amine synthesis. rsc.org

| Green Chemistry Approach | Description | Example |

| Hydrogen Borrowing | N-alkylation of amines with alcohols, producing water as the only byproduct. rsc.org | Synthesis of N-propylamines from propanol and an amine. |

| Hydroamination | Direct addition of an N-H bond across a C=C double bond. wikipedia.org | Formation of an alkylamine from an amine and an alkene. |

| Microwave Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.net | Rapid N-alkylation of amines in aqueous media. researchgate.net |

Computational Chemistry in Reaction Mechanism Elucidation and Synthetic Pathway Design

Computational chemistry has emerged as an indispensable tool in modern organic synthesis, providing profound insights into complex reaction mechanisms and guiding the rational design of novel synthetic pathways. For the synthesis of this compound and its analogs, computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating transition states, reaction intermediates, and energy profiles of synthetic routes. This allows for the prediction of reaction outcomes, optimization of conditions, and the in silico design of more efficient and selective methodologies.

Elucidation of Reaction Mechanisms

Quantum chemical studies have been pivotal in understanding the intricate steps involved in the formation of the pyrrolidine ring. For instance, the mechanism for the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) has been extensively studied. nih.govresearchgate.net These computational analyses reveal the energy barriers associated with each stage of the reaction, including Michael addition, Nef-type rearrangement, and the final cyclization. nih.govresearchgate.netrsc.org

Key findings from these studies include:

The energy barrier for the initial deprotonated nitromethane addition to coumarin is relatively low, calculated to be 21.7 kJ mol⁻¹. nih.govresearchgate.net

A subsequent proton transfer step within the nitromethyl group presents a significantly higher energy barrier of 197.8 kJ mol⁻¹. nih.govresearchgate.net

The crucial cyclization step, which forms the pyrrolidine ring, proceeds with a very low energy barrier of only 11.9 kJ mol⁻¹, but is preceded by a tautomerization step with a high barrier of 178.4 kJ mol⁻¹. nih.govrsc.org

These computational insights highlight the rate-determining steps and allow chemists to devise strategies to overcome these kinetic hurdles, for example, by modifying catalysts or reaction conditions.

Another area of significant computational investigation is the copper-catalyzed intramolecular C–H amination for synthesizing pyrrolidines. nih.govacs.org Mechanistic studies combining experimental and computational approaches have explored the influence of different ligands and halide groups on the reaction efficiency. nih.govacs.org For a chlorine-based system, the transition state for the hydrogen abstraction from the organic chain was found to have a barrier of 22.9 kcal/mol above the preceding intermediate. nih.gov

DFT calculations have also been employed to unravel the mechanism of stereospecific reactions, such as the formation of cyclobutanes from pyrrolidines. nih.govacs.org These studies identified the rate-determining step as the release of N₂ from a 1,1-diazene intermediate, which involves an activation energy of 17.7 kcal/mol. nih.govacs.org The stereoretentive nature of the reaction is explained by the barrierless collapse of the resulting open-shell singlet 1,4-biradical. nih.govacs.org

| Reaction Stage | System | Calculated Energy Barrier | Computational Method | Reference |

| Michael Addition | Nitromethane + Coumarin | 21.7 kJ mol⁻¹ | DFT | nih.govresearchgate.net |

| Proton Transfer | Nitromethyl group | 197.8 kJ mol⁻¹ | DFT | nih.govresearchgate.net |

| Tautomerization | Nitrosohydroxymethyl group | 178.4 kJ mol⁻¹ | DFT | rsc.org |

| Cyclization | Pyrrolidine ring formation | 11.9 kJ mol⁻¹ | DFT | nih.govrsc.org |

| C-H Amination (TS) | Copper-catalyzed (N-Cl) | 22.9 kcal/mol | DFT | nih.gov |

| N₂ Release (RDS) | Pyrrolidine to Cyclobutane | 17.7 kcal/mol | DFT | nih.govacs.org |

This table presents a selection of calculated energy barriers for key steps in the synthesis and transformation of pyrrolidine derivatives, as determined by Density Functional Theory (DFT) calculations.

Design of Synthetic Pathways

Beyond mechanism elucidation, computational chemistry serves as a powerful predictive tool for designing new synthetic strategies. By modeling potential reaction pathways in silico, researchers can assess the feasibility of a proposed synthesis before committing to extensive experimental work. nih.gov This approach is particularly valuable for designing stereoselective syntheses, a critical aspect in the preparation of chiral molecules like many pyrrolidine derivatives.

For example, in the diastereoselective [3 + 2] cycloaddition reaction to form densely substituted pyrrolidines, computational methods were used to study the influence of the N-tert-butanesulfinyl group on the observed diastereoselectivity. acs.org Such studies help in selecting the optimal chiral auxiliaries or catalysts to achieve the desired stereochemical outcome.

Furthermore, computational screening of various substrates and catalysts can accelerate the discovery of novel reactions. In silico studies can predict the electronic and steric properties of molecules that will lead to successful transformations, guiding the synthetic chemist in choosing the most promising starting materials. nih.govnih.gov This predictive power is crucial for expanding the scope of known methodologies to produce a wider array of functionalized pyrrolidine analogs, including those with specific substitution patterns relevant to pharmaceutical applications.

Investigation of Molecular Interactions and Receptor Pharmacology of N Propylpyrrolidin 3 Amine Scaffolds

Elucidation of Ligand-Target Binding Profiles

Determining how a ligand interacts with its biological targets is a foundational step in drug discovery. For N-propylpyrrolidin-3-amine derivatives, this involves a combination of affinity assays and target identification methodologies to build a comprehensive binding profile.

In vitro binding assays are essential for quantifying the affinity of a ligand for a specific receptor. Radioligand displacement studies are a common and effective method used for this purpose. In these assays, a radiolabeled ligand with known affinity for a target receptor is allowed to bind to the receptor. A non-radiolabeled investigational compound, such as a derivative of this compound, is then introduced at various concentrations to compete with and displace the radioligand. The concentration of the investigational compound that displaces 50% of the radioligand is known as the IC₅₀ value. This value can be used to calculate the binding affinity constant (Kᵢ).

Research into dopamine (B1211576) D₂/D₃ receptor antagonists has explored the structure-activity relationships of eticlopride (B1201500) analogues. nih.gov In these studies, modifications to the pyrrolidine (B122466) ring, including the N-alkyl substituent, were systematically evaluated. For instance, extending the N-alkyl chain to a propyl group in certain analogues resulted in specific binding affinities for both D₂ and D₃ receptors. While removing the N-ethyl group from eticlopride led to a significant decrease in affinity, especially at the D₂ receptor, extending the chain to N-propyl (as in compound 6 ) modestly decreased affinities compared to eticlopride. nih.gov However, in more complex bitopic ligands, N-alkylation played a less critical role, with compounds bearing an N-propyl group (e.g., compound 34 ) demonstrating high affinities in the low nanomolar range. nih.gov

These assays often utilize cell lines heterologously expressing the target receptor, such as human embryonic kidney (HEK-293) cells, to ensure a high density of the specific receptor subtype being studied. snmjournals.orgnih.gov The results from these competitive binding assays provide a uniform set of data that allows for direct comparison of the binding potencies of different fentanyl derivatives. researchgate.net

| Compound | Modification | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) | Reference |

|---|---|---|---|---|

| Eticlopride | N-ethyl (parent) | 0.14 | 0.18 | nih.gov |

| Compound 5 (nor-eticlopride) | N-H | 2.63 | 0.72 | nih.gov |

| Compound 6 | N-propyl | 0.84 | 0.47 | nih.gov |

| Compound 34 | N-propyl, bitopic ligand | 2.57 | 0.444 | nih.gov |

When the specific molecular target of a compound is unknown, or to uncover additional off-target interactions, advanced methodologies are required. Photoaffinity labeling (PAL) and chemoproteomics are powerful techniques for target identification and validation. wikipedia.org

Photoaffinity Labeling (PAL) involves chemically modifying a ligand, such as a pyrrolidine-based molecule, to include a photoreactive group (e.g., a diazirine, benzophenone, or aryl azide) and often a reporter tag (like biotin (B1667282) or a clickable alkyne). enamine.netmdpi.comrsc.org When this photoaffinity probe binds to its target protein and is exposed to a specific wavelength of light, the photoreactive group is activated, forming a highly reactive species that creates a covalent bond with the protein in close proximity. mdpi.comnih.gov The tagged protein can then be isolated and identified using techniques like mass spectrometry, revealing the molecular target of the original ligand. enamine.netacs.org This method is particularly useful for mapping ligand-binding sites and investigating protein-protein interactions. enamine.net

Chemoproteomics encompasses a suite of techniques designed to study the interactions between small molecules and proteins on a proteome-wide scale. wikipedia.org In one common approach, known as activity-based protein profiling (ABPP), a reactive probe is used to covalently label entire classes of enzymes in a complex biological sample. nih.gov By competing the probe against an unlabeled inhibitor of interest, one can determine the inhibitor's targets and selectivity across the proteome. This is especially valuable for covalent inhibitors that form a permanent bond with their target. nih.govescholarship.org Chemoproteomics can be used to validate targets identified through phenotypic screens and to understand a drug's mechanism of action and potential off-target effects that could lead to toxicity. wikipedia.orgnih.gov

| Methodology | Principle | Application for this compound Scaffolds | Key Features |

| Photoaffinity Labeling (PAL) | A ligand derivative with a photo-activated crosslinker covalently binds to its target upon light irradiation. mdpi.com | Identification of unknown protein targets by creating a permanent link for subsequent isolation and analysis. enamine.net | Covalent bond formation, enables mapping of the direct binding site. acs.org |

| Chemoproteomics | Use of chemical probes to profile protein activity and interactions in complex biological systems. wikipedia.org | Proteome-wide determination of target engagement and selectivity, identifying on- and off-targets. nih.gov | High-throughput capability, useful for validating phenotypic screen hits and assessing promiscuity. wikipedia.org |

Exploration of Receptor Subtype Selectivity and Allosteric Modulation

Many receptor families consist of multiple subtypes that share structural homology but can have distinct physiological roles. physiology.org Developing ligands that are selective for a single receptor subtype is a key goal in medicinal chemistry to achieve targeted therapeutic effects and minimize side effects. The pyrrolidine scaffold is instrumental in achieving such selectivity.

For dopamine receptors, the D₂ and D₃ subtypes share high sequence identity, making the development of selective ligands challenging. nih.gov However, subtle structural changes to ligands can impart significant selectivity. Studies on eticlopride analogues showed that modifications to the N-alkyl group on the pyrrolidine ring influence the D₂/D₃ selectivity ratio. For example, removing the N-ethyl group to give the N-H analogue (5 ) decreased D₂ affinity more than D₃ affinity, slightly improving D₃ selectivity. nih.gov Similarly, computational studies on pyrrolidine-based nicotinic acetylcholine (B1216132) receptor (nAChR) ligands have investigated the structural determinants for α4β2 versus α3β4 subtype selectivity, highlighting how interactions with non-conserved amino acid residues can be exploited. researchgate.netmdpi.com

Allosteric modulation represents another strategy for achieving selectivity. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. plos.org This can lead to several advantages, including a "ceiling" effect on the biological response and greater subtype selectivity, as allosteric sites are often less conserved across receptor subtypes than orthosteric sites. Pyrrolidine-containing structures have been incorporated into allosteric modulators for various receptors, including chemokine receptors. acs.org For instance, intracellular allosteric modulators have been shown to inhibit chemokine receptors noncompetitively, which could offer higher efficacy in a disease state where high concentrations of the natural chemokine are present. acs.org The identification of allosteric modulators for the dopamine transporter has also been pursued as a therapeutic strategy. nih.gov

Mechanistic Studies of Ligand-Receptor Interactions at the Molecular Level

A deep understanding of the forces and specific amino acid contacts that govern the binding of a ligand to its receptor is crucial for rational drug design. Crystallography and spectroscopy provide atomic-level details of these interactions.

X-ray crystallography is a powerful technique that provides a three-dimensional structure of a ligand bound within its receptor's binding pocket. These structures offer direct evidence of the binding mode and reveal key interactions. For example, crystallographic studies of pyrrolidine-based ligands in complex with various receptors have elucidated the importance of specific interactions:

Hydrogen Bonds: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. For instance, in nicotinic receptors, the positively charged pyrrolidine can form a charge-assisted hydrogen bond with the backbone carbonyl of a tryptophan residue in the aromatic box. mdpi.com

Hydrophobic and van der Waals Interactions: The alkyl portions of the pyrrolidine ring and its substituents, such as the N-propyl group, engage in hydrophobic interactions with nonpolar amino acid side chains within the binding pocket. These interactions are a primary determinant of binding affinity. plos.org

π-Cation Interactions: The positively charged nitrogen of the pyrrolidinium (B1226570) ion can interact favorably with the electron-rich faces of aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in the binding site. mdpi.com

Studies on estrogen receptors have shown that the flexibility of the ligand-binding pocket allows it to reshape around the contours of diverse ligands, stabilizing the complex through complementary hydrophobic contacts and specific hydrogen bonds. plos.org Similarly, analysis of orexin (B13118510) receptor crystal structures revealed how a 2-methyl-pyrrolidine core orients other parts of the ligand to make specific hydrophobic and π-stacking interactions. acs.org This atomic-level information is invaluable for optimizing the potency and selectivity of new compounds based on the this compound scaffold.

While crystallography provides a static snapshot of the bound state, spectroscopic methods can offer insights into the dynamic nature of ligand-receptor interactions in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying ligand-receptor interactions. It can be used to determine the three-dimensional structure of ligands and proteins in solution. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with the receptor. The structure of various pyrrolidine derivatives has been elucidated using ¹H and ¹³C NMR spectroscopy. researchgate.net

Fluorescence Spectroscopy: This technique is highly sensitive for monitoring binding events in real-time. Changes in the fluorescence properties (e.g., intensity, polarization) of an intrinsic fluorophore (like tryptophan in a protein) or an extrinsic fluorescent probe upon ligand binding can be used to determine binding affinity (Kₔ) and study the kinetics of the interaction. nih.gov

Infrared (IR) and Circular Dichroism (CD) Spectroscopy: These methods can be used to study the conformation of both the ligand and the receptor. For example, they can detect changes in the secondary structure of a protein upon ligand binding.

Together, these spectroscopic techniques provide a dynamic picture of the binding process, complementing the static structural information from crystallography and helping to build a complete model of the ligand-receptor interaction. researchgate.net

Computational Modeling of Protein-Ligand Complexes and Receptor Interactions

Computational modeling serves as a powerful tool in modern drug discovery, enabling the prediction and analysis of molecular interactions that are otherwise difficult to observe experimentally. For scaffolds based on this compound, computational techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling have been instrumental in elucidating their binding mechanisms and in the rational design of new, more potent ligands.

Molecular Docking and Dynamics Simulations for Binding Pose Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode of a ligand to its protein target. Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and physiologically relevant picture of the interaction.

Studies on pyrrolidine derivatives, which share the core scaffold of this compound, have utilized these methods to understand their interactions with various protein targets. For instance, molecular docking studies of substituted pyrrolidine derivatives have been conducted to explore their inhibitory potential against enzymes like Dipeptidyl Peptidase-IV (DPP-IV), a target in type 2 diabetes. nih.gov These studies have successfully identified key hydrogen bonding interactions that are crucial for the binding of these inhibitors to the active site of the enzyme. nih.gov

In a study focused on dopamine D2/D3 receptor antagonists, derivatives incorporating a (1-propylpyrrolidin-2-yl)methyl group were synthesized and modeled. nih.gov Molecular modeling confirmed that modifications at specific positions of the pyrrolidine ring would be well-tolerated, providing a basis for the design of bioconjugates with long linkers. nih.gov Similarly, computational studies on N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety have demonstrated good binding scores against the active site of tyrosyl-tRNA synthetase, a potential antibacterial target. tandfonline.com

MD simulations further refine the understanding of these interactions by revealing the stability of the ligand within the binding pocket. For pyrrolo[2,3-d]pyrimidin-4-amine derivatives targeting Janus Kinase 1 (JAK1), MD simulations showed the formation of stable hydrogen bond interactions with key residues like Glu957 and Leu959. nih.gov These simulations provide critical information on the dynamic behavior of the ligand-receptor complex, which is essential for confirming the binding poses predicted by docking. nih.gov

The following interactive table summarizes findings from molecular docking studies on various pyrrolidine-based scaffolds, highlighting the protein target and key interacting residues.

| Compound Scaffold | Protein Target | Key Interacting Residues | Binding Affinity/Score | Reference |

| Substituted Pyrrolidine | Dipeptidyl Peptidase-IV (DPP-4) | Not specified in abstract | Not specified in abstract | nih.gov |

| (1-propylpyrrolidin-2-yl)methylbenzamide | Dopamine D2/D3 Receptors | Not specified in abstract | D3R: 6.97 nM, D2R: 25.3 nM | nih.gov |

| Pyrrolidine-2,5-dione carboxamide | Tyrosyl-tRNA synthetase | Not specified in abstract | Up to -10.0 Kcal/mol | tandfonline.com |

| Pyrrolo[2,3-d]pyrimidin-4-amine | Janus Kinase 1 (JAK1) | Glu957, Leu959, Gly887, His885 | Not specified in abstract | nih.gov |

| Pyrrolizine with urea/thiourea | Cyclin-dependent kinase 2 (CDK-2) | Val18, Ala31, Val64, Phe80, Asp145 | Not specified in abstract | nih.gov |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel molecules with the desired activity, a process known as virtual screening.

For pyrrolidine-based scaffolds, pharmacophore models have been successfully developed and utilized to identify new potential inhibitors for various targets. In the context of DPP-IV inhibitors, pharmacophore modeling of cyanopyrrolidine derivatives has shed light on the structural prerequisites for their biological efficacy. juniperpublishers.compharmacophorejournal.com These models typically highlight the importance of features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, and their specific spatial arrangement. pharmacophorejournal.com A study on pyrrolidine derivatives as DPP-IV inhibitors generated a pharmacophore model that, in conjunction with 3D-QSAR, revealed that electron-donating groups at the 3rd position of the pyrrolidine ring increase activity. nih.gov

Virtual screening campaigns based on such pharmacophore models have led to the identification of novel hit compounds. For example, a pharmacophore model for pyrrolidine carboxamide inhibitors of Mycobacterium tuberculosis InhA was used to screen a virtual combinatorial library, leading to the identification of new potent analogues. semanticscholar.org Similarly, a pharmacophore-based virtual screening of a library of pyrrolizines identified novel compounds with potential cytotoxicity and CDK inhibitory activities. nih.gov The top-scoring hits from such screens are then typically subjected to biological evaluation to confirm their activity. nih.gov

The table below outlines the key features of pharmacophore models developed for different pyrrolidine-based scaffolds.

| Compound Scaffold | Target | Key Pharmacophore Features | Application | Reference |

| Cyanopyrrolidine | Dipeptidyl Peptidase-IV (DPP-IV) | Hydrogen bond donors, acceptors, hydrophobic regions | Design of Type II anti-diabetic agents | juniperpublishers.compharmacophorejournal.com |

| Substituted Pyrrolidine | Dipeptidyl Peptidase-IV (DPP-IV) | Steric, electrostatic, hydrophobic, H-bond donor, H-bond acceptor fields | Identification of key structural features for inhibitory potency | nih.gov |

| Pyrrolidine Carboxamide | Mycobacterium tuberculosis InhA | Four features (not specified in abstract) | Virtual screening of a combinatorial library to design potent inhibitors | semanticscholar.org |

| Pyrrolizine with urea/thiourea | Cyclin-dependent kinases (CDKs) | Not specified in abstract | Virtual screening of a compound library to identify cytotoxic agents | nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N Propylpyrrolidin 3 Amine Analogs

Elucidation of Key Structural Determinants for Modulating Biological Activity

The biological activity of N-propylpyrrolidin-3-amine analogs is governed by a combination of structural features inherent to the scaffold. The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, is a crucial pharmacophore that imparts distinct physicochemical properties such as hydrophilicity, basicity, and structural rigidity. tandfonline.com This sp³-hybridized scaffold allows for efficient exploration of three-dimensional space, a characteristic that is increasingly recognized as vital for successful drug design. nih.gov

Key structural determinants for biological activity include:

The 3-Amino Group: The position and nature of the amine substituent are critical. In this compound, the amine at the 3-position is a key interaction point. Its basicity and hydrogen-bonding capacity are often essential for anchoring the ligand to its target.

Substitutions on the Pyrrolidine Ring: Modifications at various positions on the pyrrolidine ring offer significant opportunities to fine-tune biological activity, selectivity, and pharmacokinetic properties. tandfonline.com For example, substitutions at the C4 position can affect the puckering of the ring, while substitutions at C2 can influence the basicity of the pyrrolidine nitrogen. nih.gov Stereochemistry at these substituted centers is also a critical factor, with different stereoisomers often exhibiting vastly different biological profiles due to the enantioselective nature of protein binding sites. nih.govmdpi.com

The N-Propyl Group: The substituent on the pyrrolidine nitrogen (the N-propyl group in this case) significantly influences the molecule's properties, including lipophilicity, size, and its ability to interact with specific sub-pockets within a receptor.

Impact of the N-Propyl Moiety and Pyrrolidine Ring Substitutions on Ligand Efficiency and Receptor Engagement

The N-propyl group and various substituents on the pyrrolidine ring directly influence how an analog binds to its biological target and the efficiency of this binding.

Impact of Pyrrolidine Ring Substitutions: Substitutions elsewhere on the pyrrolidine ring are critical for optimizing receptor engagement and achieving selectivity. Molecular docking and interaction studies reveal that specific substitutions can enhance binding affinities by forming additional interactions with kinases, enzymes, or receptors. tandfonline.com For example, in a series of indole (B1671886) derivatives, substitution of a pyrrolidine ring with methylbenzylamine groups led to compounds with nanomolar affinity for the h5-HT₁D receptor and a 100-fold selectivity over the h5-HT₁B receptor. acs.org This highlights that the pyrrolidine substituent can exploit differences in the binding pockets of closely related receptor subtypes. acs.org The introduction of fluorophenyl substituents at position 3 of pyrrolidine sulfonamides was shown to provide better in vitro potency. nih.gov

Ligand Efficiency: The concept of Ligand Efficiency (LE) provides a way to assess the quality of a ligand by normalizing its binding affinity for its size (typically by the number of heavy atoms). It helps identify smaller, more efficient fragments that can be developed into more drug-like candidates. For some compound classes, it has been observed that smaller ligands, such as an N-propyl derivative, exhibit higher ligand efficiency values compared to larger, more complex analogs. acs.org This suggests that while adding bulk can increase absolute potency, it may come at the cost of reduced binding efficiency per atom.

The table below summarizes the general impact of substitutions on pyrrolidine-based compounds, which informs the potential effects on this compound analogs.

| Substitution Position | Type of Substituent | General Impact on Biological Activity | Reference(s) |

| N1-Position (Pyrrolidine Nitrogen) | Alkyl groups (e.g., Propyl) | Modulates lipophilicity, size, and interaction with hydrophobic pockets; influences potency and selectivity. | googleapis.comrsc.org |

| C2-Position | Charged or bulky groups | Affects the basicity of the pyrrolidine nitrogen. | nih.gov |

| C3-Position | Phenyl, Methylbenzylamine | Can significantly increase receptor affinity and selectivity depending on the target. | nih.govacs.org |

| C4-Position | Methyl, CF₃ | Influences the puckering of the pyrrolidine ring, which affects the spatial orientation of other substituents. | nih.gov |

| C5-Position | Phenyl, Benzyl | Can lead to loss of inhibitory activity in some systems, indicating high specificity for this position. | mdpi.com |

Rational Design Principles for Modulating Receptor Affinity and Selectivity

Rational drug design leverages SAR and structural biology data to create new molecules with improved properties. wikipedia.org For this compound analogs, design principles focus on optimizing interactions with the target receptor to enhance affinity and selectivity.

Key principles include:

Structure-Based Design: When the 3D structure of the target protein is known, ligands can be designed to be complementary in shape and charge to the binding site. wikipedia.org For example, the discovery that the h5-HT₁D receptor possesses a large binding pocket absent in the h5-HT₁B receptor allowed for the rational design of selective ligands by introducing bulky substituents on the pyrrolidine ring to occupy this extra space. acs.org

Strengthening Existing Interactions: Analogs can be designed to enhance pre-existing interactions. This can involve modifying a substituent to improve hydrophobic packing within a pocket or altering a functional group to form a stronger hydrogen bond with a key amino acid residue. plos.org

Introducing New Interaction Points: Novel functional groups can be added to the scaffold to form new, favorable interactions with the target. For instance, adding a hydroxyl group to create a new hydrogen bond or a phenyl group to engage in a π-π stacking interaction with an aromatic residue in the binding site. tandfonline.com

Modulating Physicochemical Properties: The N-propyl group and other substituents can be modified to tune properties like lipophilicity (logP) and polarity. This is crucial not only for receptor binding but also for optimizing pharmacokinetic properties. For example, replacing a metabolically liable moiety with a more stable group can improve a compound's metabolic profile. researchgate.net

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar steric and electronic properties but may offer improved potency, selectivity, or metabolic stability. For instance, SAR studies on some heterocyclic compounds showed that replacing a thiazole (B1198619) ring with various pyridine (B92270) bioisosteres resulted in a loss of activity, indicating the thiazole was essential for key receptor interactions. nih.gov A similar approach could be applied to parts of the this compound scaffold.

By applying these principles, medicinal chemists can move beyond trial-and-error and systematically evolve a lead compound like this compound into a potent and selective drug candidate. nih.gov

Computational Approaches to SAR/QSAR Modeling and Predictive Analytics

Computational chemistry provides powerful tools to quantify the relationship between structure and activity, predict the properties of new molecules, and guide the design process. frontiersin.orgnih.gov

QSAR Modeling: QSAR models establish a mathematical relationship between a set of molecular descriptors and the biological activity of a series of compounds. researchgate.netnih.gov These models can then be used to predict the activity of newly designed analogs before they are synthesized, saving time and resources. unram.ac.id

Descriptors: A wide range of descriptors can be used, including those that encode physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges), and topological or 3D information. researchgate.netnih.gov

Statistical Methods: Techniques like Multiple Linear Regression (MLR) are used to build the model equation. msjonline.org More advanced methods, such as machine learning algorithms (e.g., artificial neural networks), can capture complex, non-linear relationships within large datasets. researchgate.netresearchgate.net

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govpreprints.org These techniques align a series of molecules and calculate their steric and electrostatic fields. The variation in these fields is then correlated with changes in biological activity. The output is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing intuitive guidance for drug design. preprints.org

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com It is used to visualize plausible binding modes, understand key interactions (like hydrogen bonds and hydrophobic contacts), and support SAR findings. mdpi.com For instance, docking can confirm that a bulky substituent on the pyrrolidine ring fits well into a predicted hydrophobic pocket, thereby explaining its positive effect on affinity. tandfonline.com

Predictive Analytics: The broader field of predictive analytics integrates these computational techniques to improve the efficiency of the entire drug development pipeline. researchgate.net By analyzing large datasets of chemical structures and biological activities, predictive models can identify promising scaffolds, forecast potential liabilities, and prioritize which new analogs should be synthesized and tested. frontiersin.orgresearchgate.net For this compound analogs, these computational approaches can accelerate the optimization cycle, leading more rapidly to compounds with desired biological profiles.

N Propylpyrrolidin 3 Amine As a Core Scaffold in Rational Ligand Design and Chemical Probe Development

Design of Novel Chemical Entities Incorporating the Pyrrolidin-3-amine Scaffold

The rational design of novel chemical entities frequently utilizes well-characterized scaffolds like pyrrolidin-3-amine. The pyrrolidine (B122466) ring's non-planar structure, often described as having a "pseudorotation," provides an enhanced three-dimensional (3D) coverage compared to flat aromatic rings. nih.gov This 3D character is crucial for achieving high-affinity and selective interactions with biological targets. The nitrogen atom in the pyrrolidine ring acts as a basic center, and its nucleophilicity makes it a prime position for substitution, with a vast majority of FDA-approved pyrrolidine-containing drugs being substituted at this N-1 position. nih.gov The placement of an amine at the C-3 position adds another key vector for interaction or further functionalization, creating a bifunctional scaffold.

Computational studies have probed the steric and electronic effects of substituents on the pyrrolidine ring to guide catalyst design. In an analysis of various amine-based organocatalysts, 3-propylpyrrolidine (B47442) was identified as a highly promising monofunctional amine group, balancing basicity with steric accessibility of the nucleophilic nitrogen. researchgate.net This balance is essential for designing molecules that can effectively approach and bind to target sites.

In practical drug discovery, derivatives of pyrrolidin-3-amine have been identified as potent and functionally active antagonists for various receptors. For instance, a series of compounds based on 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were developed as antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1), a target for obesity. nih.gov Structure-activity relationship (SAR) studies in this series led to the identification of a compound with high potency. nih.gov

| Compound Class | Target | Key Finding | Potency (Ki) |

| 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivative | MCH-R1 | Identified as a potent and functionally active antagonist. nih.gov | 2.3 nM |

These findings underscore how the pyrrolidin-3-amine scaffold can be systematically modified at its nitrogen and amine positions to generate novel chemical entities with tailored biological activities. The N-propyl group, in particular, can influence properties such as lipophilicity and metabolic stability, making it a valuable substituent in the design process.

Development of Chemical Probes for Biochemical Pathway Interrogation and Target Validation

Chemical probes are indispensable small-molecule tools used to study protein function and dissect complex biochemical pathways directly in living systems. rsc.orgsnv63.ru The development of a potent and selective ligand into a chemical probe often involves synthetically incorporating a reporter group (e.g., a fluorophore) or a reactive handle for subsequent tagging. mdpi.com The pyrrolidin-3-amine scaffold is well-suited for this purpose due to its multiple points for chemical modification that can accommodate such tags without abolishing target engagement.

An ideal chemical probe possesses several key characteristics:

Potency: Generally, an in vitro potency of less than 100 nM is required to ensure that the probe can be used at low concentrations, minimizing off-target effects. nih.gov

Selectivity: The probe should exhibit high selectivity (often >30-fold) for its intended target over other related proteins. nih.gov

Cellular Activity: It must be able to penetrate cells and engage its target in a cellular context. nih.gov

A common strategy for creating probes is photoaffinity labeling (PAL), where a photo-reactive group (like a benzophenone) and a bio-orthogonal handle (like an alkyne) are attached to the lead compound. mdpi.com Upon UV irradiation, the probe covalently cross-links to its target protein, which can then be isolated and identified using "click" chemistry with the alkyne handle. mdpi.com For example, a potent pyrrolidine-based agonist of apoE secretion was successfully converted into a PAL probe to identify its cellular target as LXRβ. mdpi.com Similarly, the synthesis of complex molecules for probe development often utilizes pyrrolidine derivatives; for instance, N-(3-aminopropyl)pyrrolidine was used as a key building block in the solution-phase synthesis of a complex benzimidazole-substituted β-amido-amide for biological studies. beilstein-journals.org

The development of fluorescent probes for detecting biogenic amines (BAs) highlights another application. A probe based on a pyrrolopyrrole cyanine (B1664457) (PPCy-1) core was designed to react with BAs, resulting in a distinct colorimetric and ratiometric fluorescent signal, demonstrating the potential for creating amine-reactive sensors. rsc.org This principle could be adapted to design probes based on the N-propylpyrrolidin-3-amine scaffold for specific applications in target validation and pathway analysis.

Fragment-Based Drug Discovery (FBDD) Strategies Employing Pyrrolidine Motifs

Fragment-based drug discovery (FBDD) has become a powerful and efficient strategy for identifying high-quality lead compounds. frontiersin.orgnih.gov This approach uses libraries of small, low-complexity molecules ("fragments") as starting points. nih.gov These fragments, which typically adhere to the "Rule of Three," bind to protein targets with low affinity but do so very efficiently, providing a robust foundation for optimization into more potent, drug-like molecules. nih.govacs.org

The pyrrolidine scaffold is of particular interest in FBDD because it provides desirable 3D characteristics, which are often lacking in the flat, aromatic fragments that have historically dominated screening libraries. nih.gov Appropriately substituted pyrrolidines offer excellent coverage of functional vector space, meaning they present functional groups in specific 3D orientations that can be synthetically elaborated to achieve strong interactions with a target. nih.gov

| "Rule of Three" (Ro3) Parameters for Fragments |

| Molecular Weight |

| Number of Hydrogen Bond Donors |

| Number of Hydrogen Bond Acceptors |

| cLogP (lipophilicity) |

| This rule guides the selection of fragments for screening libraries to ensure they have favorable physicochemical properties for efficient binding and subsequent optimization. nih.gov |

Research efforts have focused on the design and synthesis of novel pyrrolidine-based fragment libraries that effectively sample 3D molecular space while maintaining good fragment-like properties. acs.org For example, a collaboration involving AbbVie Inc. led to the synthesis of a library of homochiral 5-heteroaromatic-substituted pyrrolidine fragments. wsu.edu These fragments were designed to fit within the acceptable range for FBDD while possessing significant 3D character, demonstrating the utility of the pyrrolidine core in generating diverse and valuable fragment collections. wsu.edu The process of FBDD involves identifying a fragment hit and then using structure-based design to elaborate it along specific "growth vectors" to complement the target's 3D structure. rsc.org The bifunctional nature of a scaffold like this compound provides multiple, distinct vectors for such elaboration.

Bioisosteric Replacements and Scaffold Hopping Approaches Utilizing Pyrrolidine Amines

Bioisosterism—the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties—is a cornerstone of modern medicinal chemistry. tandfonline.comufrj.br This approach is used to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. Scaffold hopping is a more dramatic form of this strategy, where the central core of a molecule is replaced with a structurally distinct scaffold to discover novel chemical entities with new intellectual property and potentially improved properties. bldpharm.com

Pyrrolidine amines are highly valuable in these strategies. The pyrrolidine ring itself is considered a versatile scaffold that can serve as a bioisosteric replacement for other five-membered heterocycles like imidazole (B134444) or oxazole, or even be used in scaffold hopping to escape the "flatland" of overly aromatic drug candidates. tandfonline.combldpharm.com Increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a key feature of the pyrrolidine ring, is correlated with a higher probability of clinical success. bldpharm.com

A clear example of scaffold hopping was demonstrated in the development of proteasome inhibitors for visceral leishmaniasis. acs.org Starting with a lead compound, researchers systematically replaced the core scaffold with ten different alternatives. This exercise aimed to improve properties like solubility while maintaining potency. One of the most successful new scaffolds was an imidazo[1,2-b]pyridazine (B131497) core, which, when appropriately substituted, showed a significant improvement in solubility in a simulated intestinal fluid (FaSSIF) compared to the original lead. acs.org

| Scaffold Hopping of Proteasome Inhibitors | pEC50 | FaSSIF Solubility (µg/mL) |

| Original Lead Scaffold (Compound 4 ) | > 7 | 1.1 |

| Imidazo[1,2-a]pyrazine (Compound 23 ) | 6.5 | 11.4 |

| Imidazo[1,2-a]pyrimidine (Compound 24 ) | 6.5 | 17.5 |

| Imidazo[1,2-b]pyridazine (Compound 1 ) | 6.8 | 65.4 |

| Data from a study on proteasome inhibitors, showing how scaffold hopping led to compound 1 with greatly improved solubility while maintaining high potency. acs.org |

Pyrrolidine amines can also act as bioisosteres for other amine-containing groups or participate in larger structural rearrangements. For instance, the thienopyrrole nucleus, a fusion of thiophene (B33073) and pyrrole (B145914) rings, has been explored as a bioisostere for the indole (B1671886) nucleus in serotonin (B10506) receptor ligands, demonstrating how subtle changes to the heterocyclic core can dramatically shift receptor selectivity. nih.gov The chemical flexibility of this compound allows it to be incorporated into such advanced design strategies, enabling the exploration of new chemical space and the optimization of drug candidates.

Advanced Preclinical Research Paradigms and in Vitro Biological System Studies for Functional Evaluation

In Vitro Functional Assays for Receptor Activation or Inhibition

Functional assays are pivotal in determining how a compound interacts with specific molecular targets, such as receptors. These assays can elucidate whether the compound acts as an agonist (activator) or an antagonist (inhibitor).

Reporter gene assays are a common method to study the activation of cell surface receptors that trigger intracellular signaling cascades. In such an assay, the activation of a specific pathway leads to the expression of a "reporter" protein that can be easily measured. This allows for a quantitative assessment of the compound's effect on the signaling pathway. Measurements of second messengers, such as cyclic AMP (cAMP) or intracellular calcium, also provide direct evidence of receptor activation or inhibition. At present, no studies have been published that utilize these techniques to evaluate N-propylpyrrolidin-3-amine.

Many drugs exert their effects by modulating the activity of enzymes. In vitro assays can directly measure the ability of a compound to either enhance or inhibit the function of a specific enzyme. These studies are crucial for understanding the mechanism of action and for identifying potential therapeutic targets. There is currently no available research documenting the effects of this compound on any specific enzyme.

Development and Application of Cell-Based Assays for Investigating Cellular Responses and Phenotypes

Beyond target-based assays, cell-based assays provide a broader understanding of a compound's effects on whole cells. These can range from measuring cell viability and proliferation to assessing more complex cellular phenotypes like migration, differentiation, or apoptosis. The development of such assays for this compound would be a critical step in its preclinical evaluation, but no such studies have been reported.

Advanced In Vitro Models for Pharmacological Evaluation (e.g., Organ-on-a-Chip Systems, 3D Cell Cultures)

To better mimic the complexity of human tissues and organs, researchers are increasingly turning to advanced in vitro models. Three-dimensional (3D) cell cultures and organ-on-a-chip technologies provide a more physiologically relevant environment compared to traditional 2D cell cultures. These models can offer more accurate predictions of a compound's efficacy and toxicity in vivo. The application of these advanced models to study this compound has not yet been described in the scientific literature.

Omics-Based Approaches in Mechanistic Preclinical Investigations (e.g., Transcriptomics, Proteomics)

"Omics" technologies, such as transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins), offer a global view of the molecular changes induced by a compound. These powerful approaches can help to identify novel drug targets, understand mechanisms of action, and discover potential biomarkers. To date, no transcriptomic or proteomic studies have been published on this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-propylpyrrolidin-3-amine, and how is reaction progress monitored?

- Methodology :

- Nucleophilic substitution is commonly employed, where pyrrolidin-3-amine reacts with propyl halides or activated alcohols. For example, copper-catalyzed coupling (e.g., using CuBr) under basic conditions (Cs₂CO₃) facilitates amine alkylation .

- Progress monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity (e.g., characteristic shifts for pyrrolidine protons at δ 2.5–3.5 ppm and propyl chain protons at δ 0.9–1.7 ppm) .

Q. How is the molecular structure of this compound validated experimentally?

- Analytical techniques :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrrolidine ring carbons at 40–60 ppm, propyl chain carbons at 10–30 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₇H₁₆N₂: 128.1313 [M+H]⁺) .

- Infrared (IR) spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound synthesis?

- Methodology :

- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in alkylation reactions (e.g., favoring N-propylation over cyclization) .

- Reaction kinetics : Determines activation energy barriers for competing pathways (e.g., solvent effects in DMSO vs. THF) .

Q. What strategies resolve contradictions in biological activity data for pyrrolidine derivatives like this compound?

- Approach :

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., N-cyclopropyl or N-isopropyl variants) to isolate steric/electronic effects .

- Target interaction assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to receptors (e.g., GPCRs or enzymes) .

- Example : Discrepancies in IC₅₀ values may arise from stereochemical differences (e.g., (R)- vs. (S)-isomers), resolved via chiral HPLC separation .

Q. How do solvent and pH influence the stability of this compound in biological assays?

- Experimental design :

- Stability testing : Incubate the compound in buffers (pH 2–10) and analyze degradation via LC-MS. Amines are prone to oxidation at high pH (>9) .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility but may interfere with cellular assays; aqueous buffers (pH 7.4) are preferred for in vitro studies .

- Data interpretation : Degradation products (e.g., pyrrolidinone derivatives) are identified via tandem MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.